

Toxicological studies of Disperse Violet 33

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Violet 33*

Cat. No.: *B1594587*

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An In-depth Technical Guide on the Toxicological Profile of **Disperse Violet 33**

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Violet 33 (CAS No. 12236-25-8/66882-16-4) is a single azo dye used in the textile industry for dyeing polyester and acetate fibers. This technical guide provides a comprehensive overview of the available toxicological data for **Disperse Violet 33**. Due to a notable lack of direct experimental studies on this specific dye, this document synthesizes information from structurally related disperse dyes, data on its potential metabolites, and established toxicological testing protocols to provide a reasoned assessment of its potential hazards. All quantitative data is presented in structured tables, and detailed experimental methodologies are described based on internationally recognized guidelines. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	2-[2-[4-[bis[2-(acetoxy)ethyl]amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile	Echemi
C.I. Name	Disperse Violet 33, C.I. 11218	World Dye Variety[1]
CAS Number	12236-25-8 / 66882-16-4	World Dye Variety[1]
Molecular Formula	C22H23N5O6	World Dye Variety[1]
Molecular Weight	453.45 g/mol	World Dye Variety[1]
Appearance	Violet grain/Sauce red powder	Sinoever[2]
Optimal pH for Dyeing	5 - 7	Sinoever[2]

Toxicological Data Summary

A comprehensive literature search revealed a significant lack of specific toxicological studies for **Disperse Violet 33**. The following tables summarize the available information, which is largely based on general knowledge of disperse dyes and data from related compounds.

Table 2.1: Acute Toxicity

Endpoint	Species	Route	Value	Classification	Reference
LD50	Data Not Available	Oral	-	Not Classified	-
LD50	Data Not Available	Dermal	-	Not Classified	-
LC50	Data Not Available	Inhalation	-	Not Classified	-

Note: For many disperse dyes, the acute oral LD50 is greater than 2000 mg/kg, suggesting low acute toxicity.

Table 2.2: Irritation and Sensitization

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Data Not Available	-	Not Classified	-
Eye Irritation	Data Not Available	-	Not Classified	-
Skin Sensitization	Data Not Available	-	Potential Sensitizer (based on class)	General knowledge on disperse dyes

Note: Disperse dyes as a class are known to have skin sensitization potential.

Table 2.3: Genotoxicity

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test (on potential metabolite)	Salmonella typhimurium TA98 and YG1024	With and Without	Positive for 2-cyano-4-nitroaniline	ResearchGate[3]
In vitro Micronucleus Test	Data Not Available	-	-	-
In vivo Genotoxicity	Data Not Available	-	-	-

Note: A potential reductive cleavage product of **Disperse Violet 33**, 2-cyano-4-nitroaniline, has shown mutagenic activity in the Ames test.

Table 2.4: Carcinogenicity and Reproductive Toxicity

Endpoint	Species	Route	Result	Reference
Carcinogenicity	Data Not Available	-	-	-
Reproductive/Developmental Toxicity	Data Not Available	-	-	-

Experimental Protocols

Detailed methodologies for key toxicological endpoints are described below, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

- **Test Principle:** This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.
- **Test Animals:** Typically, rats of a standard laboratory strain are used. A small group of animals (usually 3) of a single sex are used in each step.
- **Procedure:**
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.
 - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
 - Body weights are recorded weekly.
 - A necropsy is performed on all animals at the end of the observation period.
- **Dosage:** The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The choice of the starting dose is based on any existing information on the substance's toxicity.

Skin Irritation/Corrosion - OECD 404

- **Test Principle:** This test evaluates the potential of a substance to cause skin irritation or corrosion.
- **Test Animals:** Healthy, young adult albino rabbits are typically used.
- **Procedure:**
 - The fur is removed from a small area on the back of the animal.
 - 0.5 g of the solid test substance, moistened with a suitable vehicle, is applied to the skin under a gauze patch.
 - The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.
 - After exposure, the patch is removed, and the skin is cleansed.
 - The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** The degree of irritation is scored using a standardized system.

Skin Sensitization - Local Lymph Node Assay (LLNA) - OECD 429

- **Test Principle:** The LLNA is an in vivo method that assesses the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining auricular lymph nodes.
- **Test Animals:** Mice (CBA/J strain is commonly used).
- **Procedure:**
 - The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
 - On day 6, a solution of ^3H -methyl thymidine is injected intravenously.

- Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
- The lymph nodes are processed to create a single-cell suspension, and the incorporation of ^3H -methyl thymidine is measured.
- Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An $\text{SI} \geq 3$ is considered a positive result, indicating the substance is a skin sensitizer.[4]

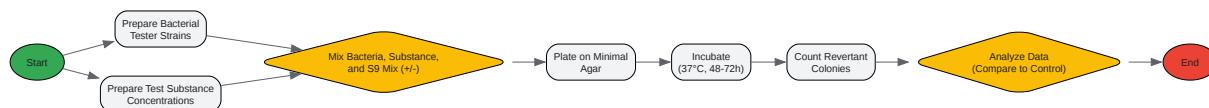
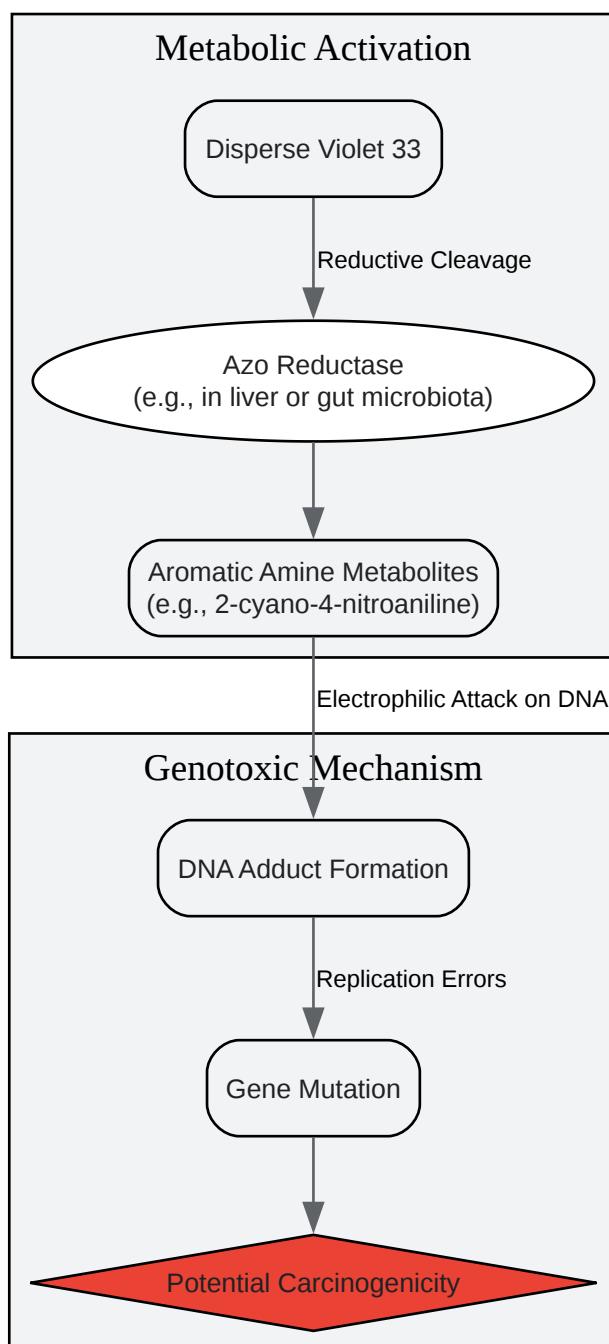
Bacterial Reverse Mutation Test (Ames Test) - OECD 471

- Test Principle: This in vitro assay uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are caused by the test substance.
- Procedure:
 - The test substance, at various concentrations, is mixed with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix).
 - This mixture is plated on a minimal agar medium lacking the required amino acid.
 - The plates are incubated for 48-72 hours.
- Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the solvent control.[5][6]

Mandatory Visualizations

Hypothetical Metabolic Activation and Genotoxicity

Pathway of Disperse Violet 33



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- To cite this document: BenchChem. [Toxicological studies of Disperse Violet 33]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594587#toxicological-studies-of-disperse-violet-33\]](https://www.benchchem.com/product/b1594587#toxicological-studies-of-disperse-violet-33)

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